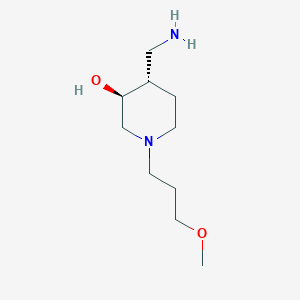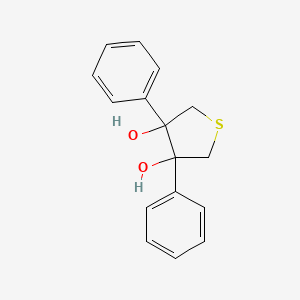
3,4-Diphenylthiolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylthiolane-3,4-diol is an organic compound characterized by a thiolane ring substituted with two phenyl groups and two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenylthiolane-3,4-diol can be synthesized through the reduction of corresponding diketones or through dihydroxylation of alkenes. One common method involves the reduction of propiophenone in a solution of dimethylformamide using galvanostatic electrolysis with a platinum or nickel cathode and a magnesium or zinc anode at a current of 0.2 A and a temperature of 30°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenylthiolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding thiolanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of thiolanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3,4-Diphenylthiolane-3,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving thiolane derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,4-Diphenylthiolane-3,4-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s thiolane ring can also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenylhexane-3,4-diol: Similar structure but with a hexane backbone.
Flavan-3,4-diols: Flavonoid compounds with similar diol functionality.
Uniqueness
Its combination of phenyl and hydroxyl groups makes it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
836606-03-2 |
|---|---|
Formule moléculaire |
C16H16O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
3,4-diphenylthiolane-3,4-diol |
InChI |
InChI=1S/C16H16O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(15,18)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
Clé InChI |
DMHJGIQAPAELJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)



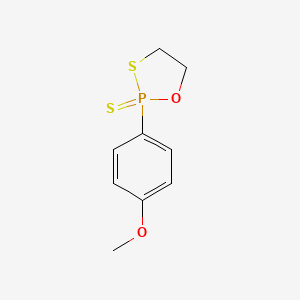
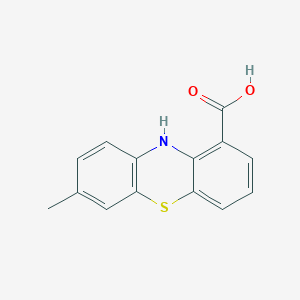
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
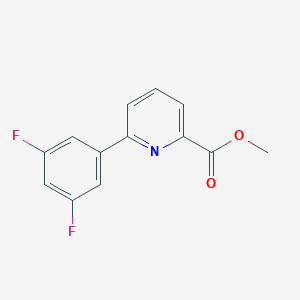
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
